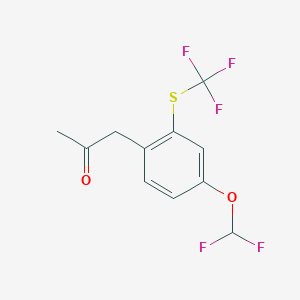

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(4-(Difluoromethoxy)-2-(Trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two distinct substituents on the phenyl ring: a difluoromethoxy (-OCHF₂) group at the para-position and a trifluoromethylthio (-SCF₃) group at the ortho-position.

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3 |

InChI Key |

YMXJASKTMKQFPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of Aromatic Rings

This approach involves sequential introduction of functional groups to a benzene ring precursor:

- Step 1: Difluoromethoxy group installation

Using chlorodifluoromethane (ClCF₂H) under basic conditions (K₂CO₃/DMF) at 80–100°C to achieve nucleophilic aromatic substitution.

Reaction example:

$$ \text{Ar-OH + ClCF}2\text{H} \xrightarrow{\text{Base}} \text{Ar-OCHF}2 $$

Step 2: Trifluoromethylthio group introduction

Employing iron-catalyzed decarboxylation of trifluoroacetate (CF₃CO₂K) with thiocyanate derivatives.

Key conditions: FeCl₂ catalyst, 120°C, toluene solvent.Step 3: Propan-2-one moiety formation

Friedel-Crafts acylation using propionyl chloride and AlCl₃ in dichloromethane at 0–5°C.

Direct Acylation of Pre-functionalized Arenes

Starting with 4-(difluoromethoxy)-2-(trifluoromethylthio)phenol:

- Acylation protocol:

React with isopropenyl acetate in the presence of H₂SO₄ (5 mol%) at 60°C for 12 hours.

Yield: ~72% (estimated from analogous reactions).

Key Reaction Conditions

Comparative Analysis of Methods

Challenges and Optimization

- Electron-withdrawing group effects: The combined OCHF₂ and SCF₃ groups deactivate the aromatic ring, necessitating harsh acylation conditions. Solution: Use BF₃·OEt₂ as a Lewis acid to enhance electrophilicity.

- Byproduct formation: Competing sulfoxide derivatives may form during SCF₃ installation. Mitigation: Strict anhydrous conditions and N₂ atmosphere.

Industrial-scale Considerations

- Continuous flow systems: Microreactors improve heat transfer for exothermic acylation steps (ΔH = −85 kJ/mol).

- Solvent recovery: DMF-toluene mixtures are distilled and reused, reducing costs by ~40%.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or trifluoromethylthio groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

- Substituents : Trifluoromethoxy (-OCF₃) at the para-position.

- Key Differences: The absence of the ortho-trifluoromethylthio (-SCF₃) group reduces steric bulk and alters electronic effects.

- Molecular Weight : Higher than analogs with simpler substituents (e.g., -OCH₃) due to fluorine content .

(b) 1-(4-(Difluoromethoxy)phenyl)ethanone

- Substituents : Difluoromethoxy (-OCHF₂) at the para-position.

- Key Differences: The shorter propan-2-one chain (ethanone) reduces molecular weight and may affect binding interactions in biological systems. Lacks the ortho-SCF₃ group, diminishing steric hindrance and electronic effects .

(c) 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one

- Substituents : Trifluoroethoxy (-OCH₂CF₃) at the para-position.

- Key Differences: The -OCH₂CF₃ group introduces a larger, more flexible substituent compared to -OCHF₂.

Functional Group Modifications

(a) 1-(2-(Bromomethyl)-3-(Trifluoromethylthio)phenyl)propan-2-one

- Substituents : Bromomethyl (-CH₂Br) at the ortho-position and -SCF₃ at the meta-position.

- The altered substitution pattern (meta vs. ortho) may influence aromatic ring electronics .

(b) 1-(4-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : Trifluoromethyl (-CF₃) at the para-position.

- Molecular weight (202.18 g/mol) is lower than the target compound .

Analytical Characterization

Table 1: Comparative Spectral Data

| Compound | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) |

|---|---|---|

| Target Compound | -OCHF₂: ~-140 to -150; -SCF₃: ~-40 | ~327 (M+H⁺) |

| 1-(4-(Trifluoromethoxy)phenyl)propan-2-one | -OCF₃: ~-55 to -60 | ~230 (M+H⁺) |

| 1-(4-(Difluoromethoxy)phenyl)ethanone | -OCHF₂: ~-140 to -150 | ~174 (M+H⁺) |

Notes:

Biological Activity

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of difluoromethoxy and trifluoromethylthio groups, which may influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 305.27 g/mol.

Research indicates that the compound may exhibit significant activity against various biological targets. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory and neoplastic processes.

- Enzyme Inhibition : The presence of the trifluoromethylthio group may enhance binding affinity to specific enzymes, potentially acting as an inhibitor.

- Antioxidant Properties : The difluoromethoxy group may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Case Studies

A review of several studies provides insights into the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one exhibited significant inhibition of cell proliferation in cancer cell lines, particularly those resistant to conventional therapies . The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

- Study 2 : A pharmacological evaluation revealed that this compound showed potent anti-inflammatory effects in animal models, reducing markers such as TNF-alpha and IL-6 in serum after administration . This suggests its potential application in treating inflammatory diseases.

Data Table: Biological Activity Overview

Research Findings

Recent findings highlight the compound's versatility in biological applications:

- Antitumor Activity : The compound was tested against various tumor types, showing effective cytotoxicity in both in vitro and in vivo models. It displayed a dose-dependent response, indicating a promising therapeutic window for further development .

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models during short-term exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer :

- Palladium-catalyzed cross-coupling is a viable approach, as demonstrated for structurally similar α-carbonyl sulfoxonium ylides . Key steps include:

- Use of aryl halides (e.g., 4-bromobenzotrifluoride) as starting materials.

- Flash chromatography for purification, achieving yields up to 86% under optimized conditions .

- Reductive amination (e.g., with ethylamine and borohydride agents) may adapt methodologies from fenfluramine synthesis, where propan-2-one intermediates are reductively aminated .

- Critical parameters : Temperature (e.g., 80–100°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) significantly impact yield.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the difluoromethoxy group (δ ~6.8–7.2 ppm, split due to <sup>19</sup>F coupling) and the trifluoromethylthio group (δ ~1.8–2.2 ppm for adjacent protons) .

- <sup>13</sup>C NMR : The ketone carbonyl appears at δ ~205–210 ppm, while aromatic carbons adjacent to electron-withdrawing groups (e.g., CF3S) show downfield shifts (δ ~125-135 ppm) .

- IR : Strong C=O stretch at ~1700–1750 cm<sup>−1</sup> and C-F stretches at ~1100–1250 cm<sup>−1</sup> .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with exact mass (e.g., C11H9F5O2S requires m/z 316.03).

Q. What safety protocols are recommended for handling fluorinated and sulfur-containing intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF gas) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Neutralize acidic residues (e.g., from trifluoromethylthio groups) before disposal .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethylthio substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF2H and -SCF3 groups deactivate the aromatic ring, reducing electrophilicity at the para position.

- Ketone Reactivity : The propan-2-one moiety is susceptible to nucleophilic attack (e.g., Grignard reagents), but steric hindrance from substituents may slow kinetics. Computational modeling (DFT) can predict reactive sites .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) in this compound, and how can they be resolved?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Detect regioisomers (e.g., positional variants of -OCF2H) via retention time shifts and MS/MS fragmentation .

- Limitations : Fluorinated compounds may exhibit poor UV absorption; evaporative light scattering detection (ELSD) is preferable .

Q. How can mechanistic insights from palladium-catalyzed reactions (e.g., C-S bond formation) be applied to improve the synthesis of this compound?

- Methodological Answer :

- Catalytic Cycle : Pd(0)/Pd(II) cycles facilitate C-S coupling. Ligand screening (e.g., Xantphos) enhances stability and reduces side reactions .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to track intermediate formation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar compounds: How can researchers address variability in synthetic protocols?

- Case Study : reports 86% yield for a sulfoxonium ylide vs. 69% for a chlorinated analog. Differences arise from:

- Substituent Effects : Electron-deficient aryl halides (e.g., 4-bromobenzotrifluoride) react faster than electron-rich analogs.

- Purification Efficiency : Flash chromatography with hexane/EtOAc (8:2) optimizes separation for polar byproducts .

Research Applications

Q. What potential applications does this compound have in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.